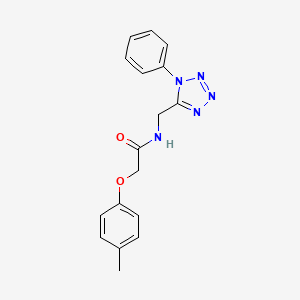

![molecular formula C18H15N3O2S2 B2760580 4-苯甲酰-N-[5-(乙基硫代)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 392239-59-7](/img/structure/B2760580.png)

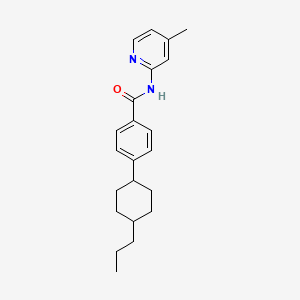

4-苯甲酰-N-[5-(乙基硫代)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzamides, such as 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The catalyst used in this process is superior, recoverable, and provides active sites for the synthesis of benzamides .Molecular Structure Analysis

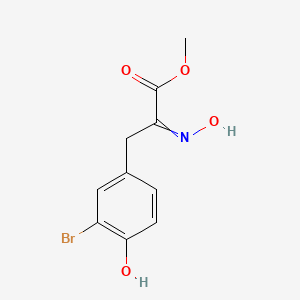

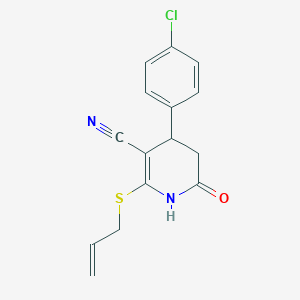

The molecular structure of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is complex, with a benzamide moiety that is N-linked to a benzyl group . More detailed information about its structure may be obtained through techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .科学研究应用

抗菌和抗真菌作用

4-苯甲酰基-N-[5-(乙基硫烷基)-1,3,4-噻二唑-2-基]苯甲酰胺衍生物的一个重要应用在抗菌和抗真菌研究领域。Sych 等人 (2019) 的一项研究重点关注含氮杂环体系的磺酰基取代衍生物的合成,包括 N-(二乙基氨磺酰基)-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并对白色念珠菌具有抗真菌活性。一种化合物尤其显示出很高的抗菌活性,表明其作为抗菌剂进一步研究的潜力(Sych 等人,2019)。

抗癌活性

另一个应用领域是抗癌研究。Ravinaik 等人 (2021) 设计并合成了一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺。这些化合物针对四种癌细胞系评估了其抗癌活性,其中几种衍生物表现出中等到优异的抗癌活性。这表明 4-苯甲酰基-N-[5-(乙基硫烷基)-1,3,4-噻二唑-2-基]苯甲酰胺的某些衍生物可作为开发新型抗癌剂的潜在先导物(Ravinaik 等人,2021)。

新型杂环化合物的合成

该化合物还被用作具有潜在治疗应用的新型杂环化合物的合成前体。例如,Tiwari 等人 (2017) 在微波辐射下进行了新型 N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺衍生物的无溶剂合成。这些化合物针对一组人类癌细胞系评估了其体外抗癌活性,其中一些显示出有希望的抗癌活性。这强调了 4-苯甲酰基-N-[5-(乙基硫烷基)-1,3,4-噻二唑-2-基]苯甲酰胺衍生物在开发新型抗癌剂中的实用性(Tiwari 等人,2017)。

未来方向

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for benzamides, such as 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, can be of considerable importance .

作用机制

Target of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activity , suggesting potential targets could be involved in these biological processes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the removal of a hydrogen atom from the target molecule, leading to the formation of a radical .

Biochemical Pathways

Given its reported antioxidant and anticancer activities , it may influence pathways related to oxidative stress and cell proliferation.

Result of Action

Oprea1_610398 has been reported to exhibit antioxidant and anticancer activities . It induces growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .

生化分析

Biochemical Properties

The biochemical properties of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are largely defined by its interactions with various enzymes and proteins. It has been found to be an effective inhibitor of the STAT3 pathway, which is a key player in cancer progression . The compound directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Cellular Effects

4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has shown significant effects on various types of cells. It exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells, and induces cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves direct binding to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation. This results in the suppression of downstream gene transcription, thereby inhibiting the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to exhibit significant anti-tumor efficacy in a DU145 xenograft model, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .

Dosage Effects in Animal Models

In animal models, the effects of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide vary with different dosages. At a dosage of 50 mg/kg, it has shown significant anti-tumor efficacy in a DU145 xenograft model .

属性

IUPAC Name |

4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFREZMALSCBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)